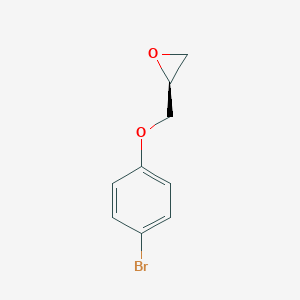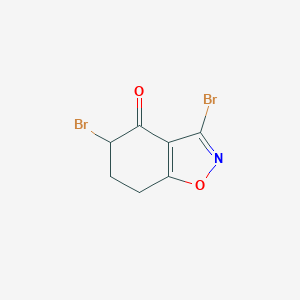
エチニル(フェニル)ヨードニウムテトラフルオロホウ酸塩
概要
説明
Ethynyl(phenyl)iodonium Tetrafluoroborate is a hypervalent iodine compound widely used as an ethynylating reagent in organic synthesis. This compound is known for its ability to introduce ethynyl groups into various substrates, making it a valuable tool in the synthesis of complex organic molecules .
科学的研究の応用
Ethynyl(phenyl)iodonium Tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
Target of Action
The primary target of Ethynyl(phenyl)iodonium Tetrafluoroborate is 1,3-dicarbonyl compounds . These compounds play a crucial role in various biochemical reactions due to their ability to act as nucleophiles and electrophiles.
Mode of Action
Ethynyl(phenyl)iodonium Tetrafluoroborate interacts with its targets through a process known as α-ethynylation . This reaction involves the addition of an ethynyl group to the α-position of β-dicarbonyl compounds .
Result of Action
The primary result of the action of Ethynyl(phenyl)iodonium Tetrafluoroborate is the α-ethynylation of β-dicarbonyl compounds . This modification can alter the chemical properties of these compounds, potentially influencing their reactivity and interactions with other molecules.
準備方法
Ethynyl(phenyl)iodonium Tetrafluoroborate can be synthesized through a two-step process. The first step involves the preparation of trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate from bis(trimethylsilyl)ethyne. This intermediate is then treated with hydrogen fluoride to yield Ethynyl(phenyl)iodonium Tetrafluoroborate . The reaction conditions are typically mild, and the process is efficient, making it suitable for both laboratory and industrial production .
化学反応の分析
Ethynyl(phenyl)iodonium Tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethynyl group is transferred to a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution and addition reactions.
Common reagents used in these reactions include boron Lewis acids and other hypervalent iodine compounds. The major products formed from these reactions are typically ethynylated derivatives of the starting materials .
類似化合物との比較
Ethynyl(phenyl)iodonium Tetrafluoroborate is unique among hypervalent iodine compounds due to its high reactivity and selectivity in ethynylation reactions. Similar compounds include:
Phenyl(trifluoromethyl)iodonium Tetrafluoroborate: Used for trifluoromethylation reactions.
(Diacetoxyiodo)benzene: Commonly used as an oxidizing agent.
Iodobenzene Dichloride: Used in chlorination reactions.
These compounds share some reactivity patterns but differ in their specific applications and reaction conditions, highlighting the unique utility of Ethynyl(phenyl)iodonium Tetrafluoroborate in organic synthesis.
特性
IUPAC Name |
ethynyl(phenyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I.BF4/c1-2-9-8-6-4-3-5-7-8;2-1(3,4)5/h1,3-7H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSBPVBKCONUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C#C[I+]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374563 | |
| Record name | Ethynyl(phenyl)iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127783-34-0 | |
| Record name | Ethynyl(phenyl)iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Ethynyl(phenyl)iodonium Tetrafluoroborate in organic synthesis?
A1: Ethynyl(phenyl)iodonium Tetrafluoroborate serves as an effective reagent for introducing an ethynyl group into various molecules, specifically β-dicarbonyl compounds [, ]. This reagent facilitates α-ethynylation reactions under mild conditions, broadening the possibilities for synthesizing complex organic molecules.
Q2: How is Ethynyl(phenyl)iodonium Tetrafluoroborate synthesized?
A2: The synthesis of Ethynyl(phenyl)iodonium Tetrafluoroborate involves a two-step process []. First, Bis(trimethylsilyl)ethyne is reacted to produce Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate. Subsequently, Hydrogen fluoride is utilized to remove the Trimethylsilyl group, yielding the desired Ethynyl(phenyl)iodonium Tetrafluoroborate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)


![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)









